molecular formula C6H8N2O5S B15240703 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15240703
M. Wt: 220.21 g/mol
InChI Key: ZRNGWFUMNKXIOF-UHFFFAOYSA-N
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Description

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to the oxadiazole ring. The carboxylic acid group is located at the third position of the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a methanesulfonyl chloride with an ethyl-substituted hydrazine derivative can lead to the formation of the desired oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxadiazole ring

Properties

Molecular Formula

C6H8N2O5S

Molecular Weight

220.21 g/mol

IUPAC Name

5-(1-methylsulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O5S/c1-3(14(2,11)12)5-7-4(6(9)10)8-13-5/h3H,1-2H3,(H,9,10)

InChI Key

ZRNGWFUMNKXIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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